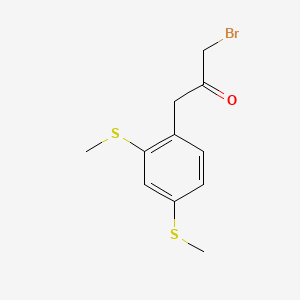

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one

Description

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is a brominated aromatic ketone derivative featuring two methylthio (-SMe) groups at the 2- and 4-positions of the phenyl ring. The compound’s molecular formula is C₁₁H₁₃BrOS₂, with a molecular weight of 305.25 g/mol. Its structure combines a propan-2-one backbone substituted with a bromine atom and a phenyl ring modified with sulfur-containing groups.

Properties

Molecular Formula |

C11H13BrOS2 |

|---|---|

Molecular Weight |

305.3 g/mol |

IUPAC Name |

1-[2,4-bis(methylsulfanyl)phenyl]-3-bromopropan-2-one |

InChI |

InChI=1S/C11H13BrOS2/c1-14-10-4-3-8(5-9(13)7-12)11(6-10)15-2/h3-4,6H,5,7H2,1-2H3 |

InChI Key |

ZWNHTNYIWKQDFE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=CC(=C(C=C1)CC(=O)CBr)SC |

Origin of Product |

United States |

Preparation Methods

α-Bromination of 1-(2,4-Bis(methylthio)phenyl)propan-2-one

One of the most direct methods involves the α-bromination of the corresponding ketone precursor, 1-(2,4-bis(methylthio)phenyl)propan-2-one, using brominating agents under mild conditions.

- Dissolve the ketone precursor in anhydrous dichloromethane.

- Cool the solution to 0 °C under nitrogen.

- Add N-bromosuccinimide (NBS) slowly with stirring.

- Allow the reaction to proceed at 0 °C to room temperature for 1-2 hours.

- Quench the reaction by adding aqueous sodium bisulfite or sodium thiosulfate to remove excess bromine.

- Extract the organic layer, dry over sodium sulfate, and concentrate under reduced pressure.

- Purify the crude product by silica gel chromatography.

Yields: Typically range from 70% to 85% depending on reaction scale and purity of starting materials.

Notes: The methylthio groups are stable under these conditions, allowing selective α-bromination without side reactions.

Halogenation via Bromopropanone Intermediate Synthesis

An alternative approach is the synthesis of the bromopropan-2-one moiety separately, followed by coupling with the 2,4-bis(methylthio)phenyl group.

Step 1: Synthesis of 3-bromopropan-2-one

- Starting from commercially available 2-bromoacetone or by bromination of acetone.

- Bromination performed using bromine in acetic acid or via α-bromination with NBS.

Step 2: Nucleophilic aromatic substitution or Friedel-Crafts acylation

- The 2,4-bis(methylthio)phenyl compound is reacted with the bromopropan-2-one under Lewis acid catalysis (e.g., AlCl3) in anhydrous conditions.

- The reaction proceeds via electrophilic aromatic substitution or nucleophilic attack, depending on conditions.

Yields: Moderate to good, 60%-80%, depending on catalyst and solvent system.

Advantages: Allows modular synthesis and better control over substitution pattern.

Comparative Data Table of Preparation Methods

| Method | Key Reagents & Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| α-Bromination with NBS | NBS, DCM, 0 °C to RT, inert atmosphere | 70-85 | Simple, selective α-bromination | Requires careful temperature control |

| Bromopropan-2-one intermediate | Bromine or NBS for bromopropanone; Lewis acid catalysis for coupling | 60-80 | Modular, good control over substitution | Multi-step, sensitive to moisture |

| Azido/triflate intermediate method | Sodium azide, triflic anhydride, reduction steps | 50-75 | High regioselectivity | Multi-step, requires handling azides |

Analytical Characterization and Notes

- NMR Spectroscopy: Proton and carbon NMR confirm the presence of methylthio groups and bromopropanone moiety.

- Mass Spectrometry: Molecular ion peak at m/z 305.3 consistent with molecular weight.

- IR Spectroscopy: Characteristic carbonyl stretching around 1680 cm⁻¹ and C–S stretching bands.

- Purification: Flash chromatography on silica gel with hexane/ethyl acetate mixtures is effective.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one undergoes various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like ethanol or dimethylformamide.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Major Products Formed

Nucleophilic substitution: Products include azides, thiocyanates, or ethers.

Oxidation: Products include sulfoxides or sulfones.

Reduction: The major product is the corresponding alcohol.

Scientific Research Applications

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Material Science: It is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one depends on its application:

Biological Activity: The compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis.

Chemical Reactions: In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations in Brominated Aromatic Ketones

The following table summarizes key structural and molecular differences between the target compound and analogs:

Electron-Withdrawing vs. Electron-Donating Groups

- Trifluoromethylthio (-SCF₃) vs. Methylthio (-SMe): The -SCF₃ substituents in compounds and impart stronger electron-withdrawing effects compared to -SMe in the target compound.

- Amino (-NH₂) Group: The amino-substituted analog introduces electron-donating effects, which may stabilize intermediates in synthesis or modify binding affinities in pharmaceutical contexts.

Steric and Positional Influences

- Thiophene vs. Benzene Rings:

The thiophene-containing compound exhibits distinct electronic properties due to sulfur’s lone pairs, which may enhance π-stacking interactions in materials science applications.

Bromine Reactivity

Physico-Chemical Property Gaps

While molecular weights and formulas are well-documented, critical data such as melting points, boiling points, and solubility are absent in the provided evidence. Experimental studies are required to quantify these properties and correlate them with structural features.

Biological Activity

1-(2,4-Bis(methylthio)phenyl)-3-bromopropan-2-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article examines its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound can be represented as follows:

Research indicates that compounds similar to this compound may interact with various biological targets, including protein kinases and enzymes involved in critical cellular processes. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3), which are pivotal in cell cycle regulation and metabolic processes .

In Vitro Studies

A range of in vitro studies have been conducted to evaluate the biological activity of compounds structurally similar to this compound. These studies typically assess the compound's inhibitory effects on various protein kinases and its cytotoxicity against cancer cell lines.

Table 1: In Vitro Biological Activity of Related Compounds

| Compound | Target Kinase | IC50 (µM) | EC50 (µM) | Notes |

|---|---|---|---|---|

| This compound | CDK1/cyclin B | >10 | Not reported | Low activity observed |

| Analog A | GSK-3α/β | 5 | 0.5 | Potent inhibitor |

| Analog B | Other protein kinases | 20 | Not reported | Moderate activity |

Case Studies

A notable case study involving a related compound demonstrated significant inhibition of tumor growth in xenograft models. The compound was administered orally, resulting in a notable reduction in tumor size compared to control groups. This suggests potential for development as an anticancer agent .

Therapeutic Potential

The therapeutic applications of this compound may extend to:

- Cancer Treatment : Due to its ability to inhibit key kinases involved in cell proliferation.

- Anti-inflammatory Applications : Similar compounds have shown promise in reducing inflammation by modulating immune responses .

- Antiviral Activity : Some derivatives have demonstrated activity against viral proteases, suggesting potential use against viral infections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.